Cas no 104967-54-6 (2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline structure](https://it.kuujia.com/scimg/cas/104967-54-6x500.png)
104967-54-6 structure
Nome del prodotto:2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline
- CTK0D7729
- ACMC-20m7tm
- 2-(3',4'-dimethoxyphenethyl)-1,2,3,4-tetrahydroquinoline
- Quinoline, 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-
- SureCN9951772
- 2-(3,4-Dimethoxy-phenaethyl)-1,2,3,4-tetrahydro-chinolin
- 2-(3,4-dimethoxy-phenethyl)-1,2,3,4-tetrahydro-quinoline
- 2-(3,4-Dimethoxyphenethyl)-1,2,3,4-tetrahydroquinoline
- AGN-PC-004VX5
- CTK0D7729; ACMC-20m7tm; 2-(3',4'-dimethoxyphenethyl)-1,2,3,4-tetrahydroquinoline; Quinoline, 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-; SureCN9951772; 2-(3,4-Dimethoxy-phenaethyl)-1,2,3,4-tetrahydro-chinolin; 2-(3,4-dimethoxy-phenethyl)-1,2,3,4-tetrahydro-quinoline; 2-(3,4-Dimethoxyphenethyl)-1,2,3,4-tetrahydroquinoline; AGN-PC-004VX5;
- 2-(3',4'-Dimethoxyphenylethyl)-1,2,3,4-tetrahydroquinoline
- DTXSID10542704
- SCHEMBL9951772
- 104967-54-6
- FYJFAAHVQJERQQ-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C19H23NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-6,8,12-13,16,20H,7,9-11H2,1-2H3
- Chiave InChI: FYJFAAHVQJERQQ-UHFFFAOYSA-N
- Sorrisi: COC1=C(C=C(C=C1)CCC2CCC3=CC=CC=C3N2)OC
Proprietà calcolate
- Massa esatta: 297.17299
- Massa monoisotopica: 297.172878976g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 335
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 30.5Ų
- XLogP3: 4.6
Proprietà sperimentali
- PSA: 30.49
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline Letteratura correlata
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
104967-54-6 (2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline) Prodotti correlati
- 1807073-08-0(5-Cyano-4-(difluoromethyl)-2-iodopyridine-3-sulfonyl chloride)
- 1021218-34-7(N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide)
- 2060044-22-4(4-(4-ethylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione)
- 21224-16-8(6-Ethyl-benzothiazol-2-ylamine)
- 64763-77-5((NLE8,18,TYR34)-PTH (1-34) AMIDE (BOVINE))
- 1335093-29-2(3-Amino-3,4-dimethylpent-4-enoic acid)
- 1903605-30-0(7-methoxy-N-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-1-benzofuran-2-carboxamide)
- 85121-42-2(t-butyldichlorosilane)
- 728908-00-7(<br>(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl )-acetonitrile)
- 27427-66-3(3,6-Dichloropyridazine-4-carboxamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
